(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone
Description
(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone is a piperazine-derived compound featuring two key substituents:
- 4-Nitrophenyl group: A strong electron-withdrawing group that may influence electronic interactions with biological targets or participate in redox reactions.
This compound is structurally related to antiproliferative and enzyme-targeting agents, as evidenced by analogues in the literature .
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-21(2,3)17-6-10-19(11-7-17)30(28,29)23-14-12-22(13-15-23)20(25)16-4-8-18(9-5-16)24(26)27/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUYQEBVCSJNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-tert-butylbenzenesulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate.
Coupling with 4-Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and nitro groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Piperazines: From nucleophilic substitution reactions.
Decomposed Products: From hydrolysis reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. For instance, it has been shown to interact with specific enzymes involved in tumor growth and proliferation, making it a candidate for further development as an anticancer agent.
- Neurological Disorders : Research indicates that the compound may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. Its ability to modulate neurotransmitter systems is under investigation.
Biological Research
In biological studies, (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone serves as a valuable tool for understanding molecular interactions:
- Enzyme Inhibition Studies : The compound is utilized to probe the mechanisms of enzyme inhibition. Its structural features allow researchers to study binding affinities and inhibition kinetics against various biological targets.
- Receptor Binding Studies : Investigations into how this compound interacts with specific receptors can provide insights into its potential as a drug candidate.
Material Science
The reactivity of this compound makes it suitable for applications in material science:
- Polymer Synthesis : This compound can be employed in the synthesis of advanced polymers with tailored properties. Its sulfonyl group enhances the thermal stability and mechanical strength of polymer matrices.
- Coatings Development : Due to its chemical stability and reactivity, the compound is explored for use in protective coatings that require durability and resistance to environmental factors.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research conducted by a team investigating neuroprotective agents found that this compound exhibited protective effects against oxidative stress in neuronal cells. The study highlighted its potential role in developing therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The sulfonyl and nitro groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Core
Table 1: Key Structural Differences and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : The 4-nitrophenyl group’s electron-withdrawing nature contrasts with the electron-donating methoxy group in Compound 7n, which may influence charge distribution in target interactions .
Biological Activity
(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperazine ring and sulfonyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Tert-butylphenylsulfonyl group : Enhances lipophilicity and biological interactions.
- 4-Nitrophenyl moiety : Imparts additional reactivity and potential for enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting disease processes such as cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular function.
Biological Activity Data
Case Studies
-
Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent. -
Inflammation Modulation
Research conducted on human macrophage cell lines showed that the compound significantly reduced the secretion of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its anti-inflammatory properties. -
Oxidative Stress Reduction
In models of oxidative stress induced by hydrogen peroxide, the compound demonstrated a protective effect by decreasing reactive oxygen species (ROS) levels and enhancing cellular viability.
Discussion
The biological activity of this compound highlights its potential therapeutic applications across various fields, particularly oncology and inflammation management. The compound's ability to induce apoptosis in cancer cells and modulate inflammatory responses presents promising avenues for further research.
Q & A
Synthesis and Optimization
Basic: What are the critical steps in synthesizing (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone? The synthesis typically involves:
Sulfonylation of the piperazine ring : Reacting 4-(tert-butyl)benzenesulfonyl chloride with a piperazine precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate .
Methanone formation : Coupling the sulfonylated piperazine with 4-nitrobenzoyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and controlled temperatures (e.g., 0–25°C) to avoid side reactions .
Key considerations : Solvent choice (e.g., dichloromethane for solubility), stoichiometric ratios, and purification via column chromatography .
Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Temperature control : Lower temperatures (0–5°C) minimize sulfonyl chloride hydrolysis.
- Base selection : Use of organic bases (e.g., triethylamine) instead of inorganic bases enhances reaction homogeneity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the piperazine nitrogen .
- Real-time monitoring : TLC or HPLC can track intermediate formation and adjust reaction times dynamically .
Structural Characterization
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and carbonyl carbon signals (~165–170 ppm) .
- IR spectroscopy : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and nitro groups (N=O stretch at ~1520–1350 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₆N₃O₅S⁺) .
Advanced: How do NMR spectral patterns differentiate regioisomers in the piperazine ring?
- NOESY/ROESY : Detects spatial proximity between the sulfonylphenyl group and specific piperazine protons, ruling out alternative substitution patterns .
- ²D NMR (HSQC/HMBC) : Correlates carbonyl carbon (C=O) with adjacent piperazine protons, confirming substitution at the correct nitrogen .
Biological Activity Assessment
Basic: What in vitro assays are used to evaluate this compound's pharmacological potential?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like acetylcholinesterase (AChE) using Ellman’s method .
- Antimicrobial testing : Broth microdilution assays determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced activity?
- Nitro group modification : Replacing the 4-nitrophenyl with electron-deficient aryl groups (e.g., 3,5-dinitrophenyl) may increase electrophilicity and target binding .
- Piperazine substitution : Introducing hydrophobic groups (e.g., benzyl) at the piperazine nitrogen improves membrane permeability .
Stability and Degradation
Basic: What factors influence the compound's stability in solution?
- pH sensitivity : The sulfonamide bond is prone to hydrolysis under strongly acidic/basic conditions (pH <3 or >10) .
- Light exposure : The nitro group may undergo photodegradation; storage in amber vials is recommended .
Advanced: How can forced degradation studies identify major degradation pathways?
- Stress testing : Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂), followed by LC-MS to detect breakdown products (e.g., nitro-reduction to amine) .
Computational Modeling
Basic: What computational tools predict the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with enzyme active sites (e.g., AChE) using crystal structures from the PDB .
- DFT calculations : Models electronic effects of the nitro group on reactivity and charge distribution .
Advanced: How do MD simulations validate docking predictions for this compound?
- Trajectory analysis : Assess stability of ligand-receptor complexes over 100-ns simulations (e.g., RMSD <2 Å indicates stable binding) .
Derivative Synthesis
Basic: What strategies are used to synthesize analogs of this compound?
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further functionalization .
- Sulfonyl group replacement : Swap tert-butylsulfonyl with tosyl or mesyl groups to alter steric and electronic properties .
Advanced: How can click chemistry expand the compound’s structural diversity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
